4-bromo-N-[(E)-(2-chlorophenyl)methylidene]aniline
CAS No.: 10480-34-9
Cat. No.: VC15526911
Molecular Formula: C13H9BrClN
Molecular Weight: 294.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10480-34-9 |
|---|---|
| Molecular Formula | C13H9BrClN |
| Molecular Weight | 294.57 g/mol |
| IUPAC Name | N-(4-bromophenyl)-1-(2-chlorophenyl)methanimine |
| Standard InChI | InChI=1S/C13H9BrClN/c14-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)15/h1-9H |
| Standard InChI Key | WVTOIXOAFYERPY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)Br)Cl |
Introduction
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of 4-bromo-N-[(E)-(2-chlorophenyl)methylidene]aniline typically involves a condensation reaction between 4-bromoaniline and 2-chlorobenzaldehyde. The process is catalyzed by acetic acid under reflux conditions, which facilitates imine formation by removing water via azeotropic distillation. The reaction proceeds as follows:
Key Reaction Parameters:
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Solvent: Ethanol or methanol.
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Temperature: Reflux (~78°C for ethanol).
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Catalyst: 1–2 drops of acetic acid.
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Yield: ~70–85% after purification.
Purification and Characterization
Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. The compound’s purity is verified via melting point analysis, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy.
Table 1: Characterization Data
| Property | Value/Description |
|---|---|
| Molecular Weight | 303.58 g/mol |
| Melting Point | Not reported in literature |
| IR (ν, cm⁻¹) | 1620 (C=N stretch), 750 (C-Br) |
| ¹H NMR (δ, ppm) | 8.35 (s, 1H, CH=N), 7.2–7.8 (m, 7H) |
Structural and Spectroscopic Analysis
Molecular Geometry
The E-configuration of the imine group is confirmed by X-ray crystallography in analogous Schiff bases, which reveals a planar geometry around the C=N bond. The bromine and chlorine substituents introduce steric and electronic effects, influencing the compound’s reactivity. For instance, the electron-withdrawing nature of the para-bromine enhances the electrophilicity of the aniline ring, facilitating aromatic substitution reactions.
Spectroscopic Insights
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IR Spectroscopy: A strong absorption band near 1620 cm⁻¹ confirms the C=N stretch, while peaks at 540–750 cm⁻¹ correspond to C-Br and C-Cl vibrations.
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¹H NMR: The singlet at δ 8.35 ppm integrates to one proton, assigned to the imine hydrogen. Multiplet signals between δ 7.2–7.8 ppm arise from aromatic protons.
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution
The bromine atom at the para position is susceptible to nucleophilic substitution. For example, reaction with sodium methoxide in dimethylformamide (DMF) yields 4-methoxy derivatives:
Reduction of the Imine Bond
The C=N bond can be reduced to a secondary amine using sodium borohydride (NaBH₄) or catalytic hydrogenation:
This product serves as a precursor to pharmaceuticals or agrochemicals.
Coordination Chemistry
Schiff bases are renowned for forming stable complexes with transition metals. For instance, reaction with Cu(II) acetate produces a square-planar complex:
Such complexes are investigated for catalytic and antimicrobial applications.
Applications and Future Directions
Organic Synthesis
The compound’s dual functionality (imine and halogen substituents) makes it a versatile building block for synthesizing:
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Heterocycles: Quinazolines, benzodiazepines.
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Ligands: For asymmetric catalysis or metal-organic frameworks (MOFs).
Medicinal Chemistry
While direct studies are scarce, structurally related Schiff bases exhibit:
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Antimicrobial Activity: Against Staphylococcus aureus and Escherichia coli.
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Anticancer Potential: Via apoptosis induction in cancer cell lines.
Material Science
The bromine and chlorine atoms enhance thermal stability, suggesting utility in flame retardants or polymer additives.
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